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molecular formula C15H19N3 B8447687 N-(2-aminobenzyl)-N',N'-dimethyl-1,4-phenylenediamine

N-(2-aminobenzyl)-N',N'-dimethyl-1,4-phenylenediamine

Cat. No. B8447687
M. Wt: 241.33 g/mol
InChI Key: RMZAKJUXCNOIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576335

Procedure details

To a suspension of lithium aluminium hydride (0.61 g) in THF (30 ml) was added dropwise under ice-cooling a solution of N-(4-dimethylaminophenyl)-2-aminobenzamide (2.0 g) in THF (20 ml) and the mixture was heated finder reflux. To this mixture was added dropwise small portions of water, the insolubles were filtered, and the solvent was distilled off. Purification of the residue by a silica gel column chromatography (hexane:ethyl acetate=1:1) and recrystallization from ethyl acetate/hexane afforded N-(2-aminobenzyl)-N',N'-dimethyl-1,4-phenylenediamine (1.1 g, 56%).
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:25])[C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16](=O)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[NH2:23])=[CH:11][CH:10]=1.O>C1COCC1>[NH2:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH2:16][NH:15][C:12]1[CH:13]=[CH:14][C:9]([N:8]([CH3:25])[CH3:7])=[CH:10][CH:11]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)NC(C1=C(C=CC=C1)N)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated finder
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
Purification of the residue
CUSTOM
Type
CUSTOM
Details
by a silica gel column chromatography (hexane:ethyl acetate=1:1) and recrystallization from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CNC2=CC=C(C=C2)N(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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